Vinylboronic acid pinacol ester
Overview
Description
Vinylboronic acid pinacol ester, also known as this compound, is a useful research compound. Its molecular formula is C8H15BO2 and its molecular weight is 154.02 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Vinylation of Nitrones
Pandya et al. (2003) demonstrated that vinylboronic esters of pinacol, including alkenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes, can be activated with dimethylzinc. This activation enables the nucleophilic addition of the vinyl group to nitrones, producing N-allylic hydroxylamines with excellent yields (Pandya, Pinet, Chavant, & Vallée, 2003).
Synthesis of Buta-1,3-dienes
Szudkowska-Fratczak et al. (2014) reported a highly selective synthesis of 1-substituted (E)-buta-1,3-dienes using 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane in palladium-catalyzed Suzuki–Miyaura cross-coupling. This vinylboronate pinacol ester demonstrated high chemoselectivity for the Suzuki–Miyaura pathway (Szudkowska-Fratczak et al., 2014).
Dehydrogenative Borylation
Murata et al. (2002) explored the dehydrogenative borylation of vinylarenes with pinacolborane, including 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, using rhodium and ruthenium catalysts. This process yielded regio- and stereodefined (E)-2-arylethenylboronates (Murata, Kawakita, Asana, Watanabe, & Masuda, 2002).
Hydroboration of Alkenes
Fritschi et al. (2008) studied 4,4,5,5-tetraphenyl-1,3,2-dioxaborolane for the transition metal-catalyzed hydroboration of alkenes. They found it to be an effective reagent for generating organoboronate esters (Fritschi et al., 2008).
Synthesis of Silicon-Based Drugs
Büttner et al. (2007) developed a new building block for the synthesis of silicon-based drugs using 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane. This was demonstrated through the synthesis of the retinoid agonist disila-bexarotene (Büttner, Nätscher, Burschka, & Tacke, 2007).
Thermal Neutron Detection
Mahl et al. (2018) reported the synthesis and characterization of a 10 B enriched aromatic molecule, incorporating 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane into plastic scintillators for enhanced thermal neutron detection (Mahl, Yemam, Fernando, Koubek, Sellinger, & Greife, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Vinylboronic acid pinacol ester, also known as 2-ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane or 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane, is primarily used as a comonomer in radical copolymerization reactions . Its primary targets are other monomers, such as styrene , with which it forms copolymers.
Mode of Action
The compound interacts with its targets through a process of radical copolymerization . This involves the use of this compound as a comonomer, followed by post-polymerization oxidation . The resulting copolymers are difficult to synthesize using typical precursor monomers, such as vinyl acetate .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the polymerization pathway . This pathway involves the formation of copolymers through radical copolymerization, followed by post-polymerization oxidation . The compound’s action affects the molar mass and composition ratio of the resulting copolymers .
Properties
IUPAC Name |
2-ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BO2/c1-6-9-10-7(2,3)8(4,5)11-9/h6H,1H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGSPRJLAZGUBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997301 | |
Record name | 2-Ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60997301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75927-49-0 | |
Record name | 2-Ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60997301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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